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(2-(Difluoromethyl)phenyl)propanoic acid

Cat. No.: B13649653
M. Wt: 200.18 g/mol
InChI Key: WOZTXTMWGFDKHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(Difluoromethyl)phenyl)propanoic acid is a phenylpropionic acid derivative, a class of organic compounds known for their C6-C3 skeleton structure . These compounds are significant in scientific research and are frequently utilized in the synthesis of pharmaceuticals, cosmetics, and fine chemicals . Phenylpropionic acid derivatives, particularly the 2-arylpropionic acid scaffold, are of substantial interest in medicinal chemistry. This scaffold is a prominent feature in non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen . The free carboxylic acid group in these molecules is considered an essential pharmacophoric element, as it enables critical interactions with enzyme active sites . Researchers are also exploring novel 2-arylpropionic acid derivatives for combined anti-inflammatory and antimicrobial activities, highlighting the value of this core structure in developing new therapeutic agents . Simple phenylpropionic acid derivatives may also be found in nature, sometimes bound to sugars, and often demonstrate notable pharmacological activities such as anti-inflammatory, antibacterial, and antiviral effects . This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10F2O2 B13649653 (2-(Difluoromethyl)phenyl)propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

3-[2-(difluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H10F2O2/c11-10(12)8-4-2-1-3-7(8)5-6-9(13)14/h1-4,10H,5-6H2,(H,13,14)

InChI Key

WOZTXTMWGFDKHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)C(F)F

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies for 2 Difluoromethyl Phenyl Propanoic Acid

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, serving as a precursor to a wide array of other functionalities. Standard transformations include the formation of esters and amides, reduction to alcohols, and decarboxylation.

The conversion of the carboxylic acid group of (2-(Difluoromethyl)phenyl)propanoic acid into esters and amides is a fundamental derivatization strategy.

Esterification is typically achieved through the Fischer-Speier esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com

Amidation involves the coupling of the carboxylic acid with an amine. Direct reaction is generally difficult and requires high temperatures. More commonly, the carboxylic acid is first activated using a coupling reagent. A variety of reagents can be employed, such as thionyl chloride (SOCl₂) to form an acyl chloride, or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and (3-dimethylaminopropyl)carbodiimide (EDC). researchgate.netmdpi.com These methods facilitate amide bond formation under milder conditions. researchgate.netmdpi.com Silane-mediated amidation has also been explored as an efficient method. nottingham.ac.uk

The following table illustrates typical conditions for these transformations.

TransformationReagentsTypical ConditionsProduct
Esterification Methanol (CH₃OH), H₂SO₄ (cat.)RefluxMethyl (2-(difluoromethyl)phenyl)propanoate
Ethanol (CH₃CH₂OH), TsOH (cat.)Reflux, Dean-Stark trapEthyl (2-(difluoromethyl)phenyl)propanoate
Amidation 1. SOCl₂ 2. Ammonia (NH₃)1. Reflux 2. Room Temp(2-(Difluoromethyl)phenyl)propanamide
Benzylamine, EDC, HOBtRoom Temp, CH₂Cl₂N-benzyl-(2-(difluoromethyl)phenyl)propanamide

The carboxylic acid functionality can be reduced to a primary alcohol, yielding (2-(difluoromethyl)phenyl)propan-1-ol. This transformation requires powerful reducing agents due to the low reactivity of carboxylic acids towards reduction. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, typically used in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce carboxylic acids.

This reduction converts the propanoic acid moiety into a propanol (B110389) group, opening up further derivatization possibilities through reactions characteristic of alcohols, such as oxidation, etherification, or further esterification at the newly formed hydroxyl group.

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is another potential transformation. The direct thermal decarboxylation of arylpropanoic acids is challenging and requires harsh conditions. However, several modern synthetic methods can facilitate this process under milder conditions.

One prominent strategy involves photoredox catalysis. In this approach, the carboxylic acid can be converted into a redox-active ester, which then undergoes single-electron transfer upon irradiation with visible light in the presence of a photocatalyst. This process generates a radical intermediate that subsequently loses CO₂ to form an alkyl radical, which can then be trapped by a suitable reagent. nih.gov

Another pathway is decarboxylative fluorination, where a silver salt, such as AgF₂, can induce decarboxylation and concomitant introduction of a fluorine atom. researchgate.netberkeley.edu While this specific reaction would alter the product, it demonstrates a modern approach to decarboxylation. Similarly, nickel-catalyzed decarboxylative processes have been developed for the enantioselective synthesis of molecules containing difluoromethyl groups. nih.gov These methods highlight advanced strategies that could potentially be applied to this compound to generate novel derivatives.

Modifications and Functionalization of the Phenyl Ring

The phenyl ring of this compound is another key site for derivatization, allowing for the introduction of various substituents that can modulate the molecule's properties.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The outcome of these reactions on the substituted phenyl ring of this compound is governed by the directing effects of the existing substituents: the propanoic acid group and the difluoromethyl (CHF₂) group.

Both the carboxylic acid (and its propionate (B1217596) side chain) and the difluoromethyl group are electron-withdrawing. lkouniv.ac.in Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the meta position. lkouniv.ac.inmasterorganicchemistry.com In this case, the molecule has two such groups at positions 1 and 2. Therefore, incoming electrophiles would be directed to the positions meta to both groups, which are positions 4 and 6. Steric hindrance from the adjacent propanoic acid group might favor substitution at the 4-position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation.

Reaction TypeReagentsExpected Major Product(s)
Nitration HNO₃, H₂SO₄(4-Nitro-2-(difluoromethyl)phenyl)propanoic acid
Bromination Br₂, FeBr₃(4-Bromo-2-(difluoromethyl)phenyl)propanoic acid
Sulfonation Fuming H₂SO₄ (SO₃)4-(Propanoic acid)-3-(difluoromethyl)benzenesulfonic acid

To utilize palladium-catalyzed coupling reactions, a halogen substituent must first be present on the phenyl ring. This can be achieved via electrophilic halogenation as described above, or through other synthetic routes. Assuming a bromo-derivative, such as (4-bromo-2-(difluoromethyl)phenyl)propanoic acid, is available, it can serve as a versatile substrate for various cross-coupling reactions.

These reactions, often catalyzed by palladium complexes, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Key examples include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a biaryl structure.

Stille Coupling: Reaction with an organotin reagent. rsc.org

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond. nih.gov

These couplings typically require a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand), a base (e.g., K₂CO₃, Cs₂CO₃), and an appropriate solvent. The functional group tolerance of many modern palladium catalysts makes these reactions highly suitable for complex molecules like derivatives of this compound. nih.gov

Reactivity and Chemical Conversions of the Difluoromethyl Group

The difluoromethyl (CHF₂) group is a distinctive functional moiety that serves as a lipophilic hydrogen bond donor and can be considered an isostere of hydroxyl and thiol groups. nih.gov Its reactivity is of significant interest for the synthesis of novel derivatives with modified properties.

The conversion of a difluoromethyl group to a formyl (aldehyde) group represents a formal oxidation at the benzylic carbon. This transformation is a challenging but valuable synthetic route to (2-formylphenyl)propanoic acid derivatives. While direct hydrolysis of the robust C-F bonds in a CHF₂ group is difficult under standard conditions, specialized methods can be employed.

One potential pathway involves a two-step process of initial halogenation of the benzylic C-H bond to generate a dihalofluoromethyl intermediate, followed by hydrolysis. For instance, treatment with a reagent like N-bromosuccinimide (NBS) under radical initiation could potentially yield a bromodifluoromethyl intermediate, which would be more susceptible to hydrolysis.

Alternatively, acid-catalyzed hydrolysis under harsh conditions might promote the conversion, although this could lead to side reactions on the propanoic acid moiety or the aromatic ring. The synthesis of related compounds, such as 3-(2-formylphenoxy)propanoic acid, has been reported through alternative routes like the Williamson ether synthesis starting from salicylic (B10762653) aldehyde, demonstrating the accessibility of formyl-substituted phenylalkanoic acids. researchgate.net

Table 1: Potential Conditions for Hydrolysis of Difluoromethyl Group

Method Reagents and Conditions Potential Product Notes
Acid-Catalyzed Hydrolysis Concentrated strong acids (e.g., H₂SO₄), heat (2-Formylphenyl)propanoic acid Harsh conditions may lead to degradation or side reactions.
Oxidative Conversion Strong oxidizing agents (2-Formylphenyl)propanoic acid Selectivity can be an issue; oxidation of the propanoic acid chain is possible.

| Stepwise Halogenation-Hydrolysis | 1. Radical halogenation (e.g., NBS) 2. Hydrolysis (e.g., aqueous acid or base) | (2-Formylphenyl)propanoic acid | A plausible but potentially multi-step approach. |

Further Fluorination to Trifluoromethyl Derivatives

The transformation of a difluoromethyl group to a trifluoromethyl (CF₃) group involves the substitution of the benzylic hydrogen with a fluorine atom. This is a synthetically challenging step due to the high energy of the C-H bond and the deactivating effect of the two existing fluorine atoms. However, modern fluorination chemistry offers potential pathways.

Electrophilic fluorinating agents, such as N-fluorobis(phenylsulfonyl)imide (NFSI) or Selectfluor®, could potentially be used, although the electron-withdrawing nature of the difluoromethyl group would make the benzylic C-H bond less susceptible to electrophilic attack. Radical fluorination represents another possible approach. Reagents that can generate fluorine radicals might be capable of abstracting the benzylic hydrogen, followed by trapping of the resulting radical with a fluorine source.

The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant chemical and metabolic stability to fluorinated compounds. nih.gov The C(sp³)-F bonds in the difluoromethyl group of this compound are expected to be highly robust under most physiological and synthetic conditions.

Several factors contribute to this stability:

Bond Dissociation Energy: The C-F bond has a high bond dissociation energy, making homolytic cleavage difficult.

Polarity: The high electronegativity of fluorine creates a highly polarized C-F bond, which shortens and strengthens it.

Steric Shielding: The two fluorine atoms provide some steric hindrance to nucleophilic attack at the carbon center.

Aromatic C(sp²)-F bonds are generally stronger than aliphatic C(sp³)-F bonds. nih.gov However, benzylic C-F bonds can be more reactive than their aliphatic counterparts due to the potential for stabilization of cationic or radical intermediates through resonance with the phenyl ring. nih.gov Despite this, the difluoromethyl group is generally considered a stable moiety. Degradation would likely require harsh conditions, such as treatment with strong Lewis acids, reducing agents, or enzymatic systems not typically encountered in standard organic synthesis.

Table 2: Comparison of Carbon-Fluorine Bond Properties

Bond Type Typical Bond Length (pm) Typical Bond Dissociation Energy (kJ/mol) Relative Reactivity
Aliphatic C(sp³)-F ~140 ~450-460 Low
Benzylic C(sp³)-F ~138 ~413 Moderate

| Aromatic C(sp²)-F | ~136 | ~473 | Very Low |

Synthesis of Structural Analogs and Isosteric Replacements

The synthesis of structural analogs of this compound can be achieved by modifying the propanoic acid chain or by introducing additional functional groups onto the phenyl ring.

The propanoic acid moiety offers several sites for chemical modification to generate a variety of analogs.

Esterification: The carboxylic acid can be readily converted to a wide range of esters (methyl, ethyl, etc.) by reacting it with the corresponding alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents.

Amide Formation: Reaction of the carboxylic acid with amines, facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can produce a diverse library of amide derivatives.

Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, (2-(difluoromethyl)phenyl)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Alpha-Substitution: The α-carbon of the propanoic acid chain can potentially be functionalized. For instance, deprotonation with a strong base followed by reaction with an electrophile could introduce alkyl, halogen, or other groups at this position.

These transformations are standard in organic synthesis and are widely applied to other phenylpropanoic acid derivatives. researchgate.netmdpi.com

The introduction of additional substituents on the phenyl ring can significantly alter the properties of the molecule. The position of any new substituent will be directed by the existing groups: the propanoic acid and the difluoromethyl group.

The difluoromethyl group is generally considered to be an electron-withdrawing and deactivating group, directing electrophilic aromatic substitution to the meta position. libretexts.orglibretexts.org The propanoic acid group is also deactivating and meta-directing. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to occur at the positions meta to both existing substituents (i.e., the 4- and 6-positions).

Table 3: Predicted Directing Effects for Electrophilic Aromatic Substitution

Substituent Electronic Effect Directing Influence
-CHF₂ Electron-withdrawing, Deactivating Meta

| -CH(CH₃)COOH | Electron-withdrawing, Deactivating | Meta |

Synthetic strategies for introducing functionalities could also involve starting from an already substituted phenyl ring and then constructing the difluoromethyl and propanoic acid side chains. For example, a multi-step synthesis starting from a substituted toluene (B28343) could involve bromination of the methyl group, followed by conversion to a bromomethylphenyl propionic acid intermediate, which can then undergo further substitution reactions. nih.gov

Design and Synthesis of Bioisosteric Difluoromethyl Analogs

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological profiles of drug candidates. The difluoromethyl (CHF₂) group, in particular, has garnered significant attention as a versatile bioisostere for various functional moieties, including hydroxyl, thiol, and amine groups. researchgate.netnih.gov Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic properties. researchgate.netcas.cn This section explores the design principles and synthetic methodologies for creating bioisosteric difluoromethyl analogs, with a conceptual focus on derivatives of this compound.

The design of bioisosteric analogs of this compound would involve the replacement of existing functional groups with a difluoromethyl moiety or the introduction of a difluoromethyl group to modulate the properties of the molecule. A key strategy in this endeavor is late-stage functionalization, which allows for the direct introduction of the desired group into a complex molecule, thereby streamlining the synthetic process. rsc.orgrsc.org

A pertinent case study that illustrates the synthetic feasibility of creating such analogs is the synthesis of a difluoromethyl analog of Ibuprofen (B1674241), a widely recognized 2-arylpropanoic acid. researchgate.net This synthesis provides a practical blueprint for the potential modification of structurally similar compounds like this compound. The synthetic scheme for the difluoromethyl analogue of Ibuprofen involved a multi-step process starting from 2-(4-hydroxyphenyl)propanoic acid. The key transformation was a hydrodifluoromethylation reaction, followed by hydrolysis to yield the final difluoromethyl analog. researchgate.net

Table 1: Synthetic Pathway to a Difluoromethyl Analog of Ibuprofen

StepReactantReagents and ConditionsProductOverall Yield
1-32-(4-hydroxyphenyl)propanoic acid(Not specified)Requisite starting material-
4Starting material from steps 1-3Standard hydrodifluoromethylation conditionsIntermediate product-
5Intermediate from step 4HydrolysisDifluoromethyl analogue of Ibuprofen28% (over 5 steps)

This table is based on the synthetic description for a difluoromethyl analogue of Ibuprofen and is presented as a model for potential synthetic strategies for analogues of this compound. researchgate.net

Drawing from this example, one could envision several design strategies for bioisosteric difluoromethyl analogs of this compound. For instance, if a hypothetical derivative of this compound contained a phenolic hydroxyl group, this group could be targeted for replacement with a difluoromethyl group. This bioisosteric substitution would be expected to increase lipophilicity and potentially enhance metabolic stability by removing a site susceptible to glucuronidation.

The synthesis of such an analog would likely follow a similar trajectory to the Ibuprofen example. The key step would be the introduction of the difluoromethyl group, which can be achieved through various modern synthetic methods. Recent advancements have provided a diverse toolkit for difluoromethylation, including radical, nucleophilic, and electrophilic approaches. rsc.orgrsc.org The choice of method would depend on the specific substrate and the desired regioselectivity.

For example, radical hydrodifluoromethylation of an alkene precursor, as demonstrated in the synthesis of the Ibuprofen analog, is a powerful technique. researchgate.net Alternatively, late-stage C-H difluoromethylation of an aromatic ring could be employed to introduce an additional difluoromethyl group, potentially modulating the electronic properties and binding interactions of the molecule. rsc.org The development of robust and efficient methods for the direct conversion of carboxylic acids to difluoromethyl groups would represent a significant advancement, though this remains a challenging transformation. rsc.org

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.

**4.1.1. ¹H NMR: Chemical Shift and Coupling Analysis of Protons (including CHF₂) **

The proton NMR (¹H NMR) spectrum of (2-(Difluoromethyl)phenyl)propanoic acid is predicted to exhibit distinct signals corresponding to the aromatic, methine, methyl, and difluoromethyl protons.

The proton of the difluoromethyl group (CHF₂) is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms. The chemical shift of this proton is influenced by the electron-withdrawing nature of the fluorine atoms and the aromatic ring, placing it in the downfield region. The aromatic protons will present as a complex multiplet pattern characteristic of a 1,2-disubstituted benzene (B151609) ring. The methine proton of the propanoic acid moiety will appear as a quartet, being split by the adjacent methyl protons. The methyl protons, in turn, will be observed as a doublet, split by the methine proton. The acidic proton of the carboxylic acid group is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
COOH10.0 - 12.0br s-
Ar-H7.3 - 7.6m-
CHF₂6.6 - 7.0tJHF ≈ 56
CH3.8 - 4.0qJHH ≈ 7.2
CH₃1.4 - 1.6dJHH ≈ 7.2

Note: Predicted values can vary based on the prediction software and the parameters used.

¹³C NMR: Carbon Backbone and Aromatic Ring Assignments

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon framework of the molecule. The spectrum of this compound is predicted to show ten distinct signals, corresponding to each unique carbon atom.

The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The aromatic carbons will have chemical shifts in the typical aromatic region, with the carbon directly attached to the difluoromethyl group also showing coupling to the fluorine atoms. The methine and methyl carbons of the propanoic acid side chain will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to ¹⁹F coupling)Predicted ¹JCF (Hz)
C=O175 - 180s-
Ar-C (quaternary)135 - 145t~20-25
Ar-CH125 - 135d-
CHF₂110 - 115t~235-245
CH40 - 45s-
CH₃15 - 20s-

Note: Predicted values can vary. The aromatic region will contain four distinct signals for the CH carbons and two for the quaternary carbons.

¹⁹F NMR: Fluorine Chemical Shift and Coupling Patterns

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for the characterization of organofluorine compounds. The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethyl group. This signal will appear as a doublet due to coupling with the adjacent proton. The chemical shift will be in a region characteristic of difluoromethyl groups attached to an aromatic ring.

Predicted ¹⁹F NMR Data

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CHF₂-110 to -115dJFH ≈ 56

Note: Chemical shifts are referenced to CFCl₃.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the methine proton and the methyl protons of the propanoic acid side chain, as well as between adjacent aromatic protons, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons. This would allow for the unambiguous assignment of the protonated carbons in the molecule, such as the CH and CH₃ of the propanoic acid group and the CHs of the aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound.

The exact mass of the molecular ion of this compound (C₁₀H₁₀F₂O₂) can be calculated as follows:

Calculated Exact Mass

FormulaCalculated Exact Mass [M]Calculated Exact Mass [M+H]⁺
C₁₀H₁₀F₂O₂200.0649201.0727

The observation of a molecular ion with this exact mass in an HRMS analysis would provide strong evidence for the proposed elemental composition.

The fragmentation of this compound in a mass spectrometer would likely proceed through several characteristic pathways. Common fragmentation patterns for phenylpropanoic acids include the loss of the carboxylic acid group and cleavage of the propanoic acid side chain. The presence of the difluoromethyl group would also influence the fragmentation, potentially leading to the loss of fluorine-containing fragments.

Analysis of Ion Fragmentation Pathways

Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful tool for elucidating the structure of molecules like this compound. Under conditions such as electrospray ionization (ESI), the molecule is expected to form a deprotonated molecular ion [M-H]⁻. The subsequent fragmentation of this ion provides a structural fingerprint.

For fluorinated aryl carboxylic acids, the initial and most prominent fragmentation step is typically the neutral loss of carbon dioxide (CO₂) from the carboxylate anion, a process known as decarboxylation. nih.govresearchgate.net This results in the formation of a carbanion.

[M-H]⁻ → [M-H-CO₂]⁻ + CO₂

Following this initial loss, the resulting fragment ion can undergo further complex fragmentation. For perfluoroalkyl carboxylates, this can involve rapid fluorine shifts that generate a series of new anions before secondary and tertiary fragmentation occurs. nih.govresearchgate.net In the case of this compound, subsequent fragmentation pathways may include cleavage of the propanoic acid side chain and fragmentation of the aromatic ring. The presence of the difluoromethyl group will significantly influence the mass-to-charge ratio (m/z) of the resulting fragments.

Expected Ion Fragmentation Pathways for this compound

Process Description Expected Fragment Formula Expected m/z
Molecular Ion Deprotonated parent molecule [C₁₀H₉F₂O₂]⁻ 199.06
Decarboxylation Loss of CO₂ from the molecular ion [C₉H₉F₂]⁻ 155.07
Side-chain Cleavage Loss of the ethyl group from the decarboxylated ion [C₇H₅F₂]⁻ 127.04

| Loss of HF | Loss of hydrogen fluoride (B91410) from a fragment | Varies | Varies |

This table is predictive and based on established fragmentation patterns for similar compounds. Actual results may vary based on instrumental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its carboxylic acid, aromatic, and difluoromethyl moieties.

The most distinctive feature for the carboxylic acid group is a very broad absorption band due to the O-H stretching vibration, typically appearing in the region of 3300-2500 cm⁻¹. docbrown.infodocbrown.info This broadening is a result of intermolecular hydrogen bonding, which often forms dimeric structures in the solid state and in concentrated solutions. docbrown.info Another key absorption for the carboxylic acid is the strong C=O (carbonyl) stretching vibration, which is expected between 1725 and 1700 cm⁻¹. docbrown.info

The aromatic phenyl ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The difluoromethyl group (CHF₂) will have characteristic C-F stretching absorptions, which are typically strong and appear in the 1100-1000 cm⁻¹ region.

Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3300 - 2500 O-H stretch Carboxylic Acid Broad, Strong
~3100 - 3000 C-H stretch Aromatic Medium
~2975 - 2845 C-H stretch Aliphatic (CH₃, CH) Medium
1725 - 1700 C=O stretch Carboxylic Acid Strong
~1600, ~1475 C=C stretch Aromatic Ring Medium to Weak
~1450, ~1380 C-H bend Aliphatic (CH₃, CH) Medium
~1250 C-O stretch Carboxylic Acid Medium

This table is predictive, based on characteristic IR absorption frequencies for the respective functional groups. docbrown.infodocbrown.info

Chiral Chromatography for Enantiomeric Purity Assessment

This compound is a chiral compound, possessing a stereocenter at the alpha-carbon of the propanoic acid moiety. Therefore, it exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for the enantiomeric separation of profen-type drugs and related acidic compounds. nih.gov The separation relies on the differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase.

For acidic compounds like this compound, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns with derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series) are widely used. mdpi.com They offer a broad range of selectivity through a combination of interactions including hydrogen bonding, dipole-dipole, and π-π interactions.

Pirkle-type CSPs: These phases, such as those based on N-(3,5-dinitrobenzoyl)phenylglycine, are effective for separating enantiomers of compounds that can engage in π-π interactions, hydrogen bonding, and dipole stacking. nih.gov

Anion-exchanger CSPs: Chiral selectors based on quinine (B1679958) or quinidine (B1679956) (e.g., CHIRALPAK QN-AX) are specifically designed for acidic compounds. chiraltech.com The primary recognition mechanism is an ionic interaction between the protonated selector and the anionic analyte, supplemented by other interactions like hydrogen bonding. chiraltech.com

The mobile phase composition, typically a mixture of a nonpolar solvent (like hexane) and a polar alcohol (like isopropanol (B130326) or ethanol) with a small amount of an acidic modifier (like trifluoroacetic acid or acetic acid), is optimized to achieve the best resolution. mdpi.com

Potential HPLC Conditions for Enantiomeric Separation

Chiral Stationary Phase (CSP) Type Example Column Typical Mobile Phase Separation Principle
Polysaccharide (Cellulose derivative) Chiralcel® OJ-H Hexane/Isopropanol with TFA H-bonding, π-π interactions, steric hindrance
Anion-Exchanger (Quinidine carbamate) CHIRALPAK® QD-AX Methanol with Ammonium (B1175870) Formate Ionic exchange, H-bonding, dipole-dipole

Gas Chromatography (GC) with Chiral Columns

Gas chromatography (GC) can also be used for enantiomeric purity assessment, particularly for volatile or semi-volatile compounds. gcms.cz Direct analysis of a carboxylic acid like this compound by GC is challenging due to its low volatility and potential for thermal degradation. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile ester (e.g., a methyl or ethyl ester).

Once derivatized, the enantiomers can be separated on a GC column with a chiral stationary phase. The most common and effective CSPs for this purpose are based on derivatized cyclodextrins. gcms.cznih.gov These cyclodextrin (B1172386) derivatives are dissolved in a polysiloxane liquid phase. Separation occurs based on the differential inclusion of the enantiomers into the chiral cavities of the cyclodextrin molecules.

Potential GC Conditions for Enantiomeric Separation (after derivatization)

Derivatization Agent Analyte Form Example Chiral Column Separation Principle
Methanol with acid catalyst Methyl Ester Rt-βDEXse™ (derivatized β-cyclodextrin) Host-guest inclusion complexation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. For this compound, a single-crystal X-ray diffraction study would provide unambiguous information on its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the crystalline state.

Based on the crystal structures of numerous related phenylpropanoic acid derivatives, a key feature of the crystal packing is the formation of centrosymmetric dimers. dntb.gov.uasci-hub.se In these dimers, two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups, forming a characteristic R²₂(8) graph-set motif. dntb.gov.ua

The conformation of the propanoic acid side chain relative to the phenyl ring is also of interest. The torsion angles would define whether the side chain adopts a bent (gauche) or extended (trans) conformation. While many 3-phenylpropanoic acids adopt a trans conformation, steric hindrance from the ortho-difluoromethyl group in the target molecule could favor a different arrangement. dntb.gov.ua

Hypothetical Crystallographic Data for this compound

Parameter Predicted Value/Feature Basis of Prediction
Crystal System Monoclinic Common for similar aromatic carboxylic acids dntb.gov.uasci-hub.se
Space Group P2₁/c Common for centrosymmetric packing dntb.gov.ua
Molecules per unit cell (Z) 4 Typical for monoclinic systems
Key Supramolecular Motif Centrosymmetric O-H···O hydrogen-bonded dimer Characteristic of carboxylic acids dntb.gov.uascienceopen.com

| H-bond Geometry (O···O distance) | ~2.6 - 2.7 Å | Typical for carboxylic acid dimers |

This table presents hypothetical data based on known crystal structures of closely related compounds. dntb.gov.uasci-hub.sescienceopen.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for examining the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like (2-(Difluoromethyl)phenyl)propanoic acid, a common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311+G(d,p), to obtain optimized geometries and electronic properties. mdpi.comnih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution across the molecule. mdpi.com For this compound, negative potential (red/yellow regions) would be concentrated around the electronegative oxygen atoms of the carboxylic acid group, indicating sites susceptible to electrophilic attack. The acidic proton of the carboxyl group and, to a lesser extent, the hydrogen of the difluoromethyl group would show positive potential (blue regions), highlighting their potential for nucleophilic interactions and hydrogen bonding. mdpi.comnih.gov

Global reactivity descriptors, derived from the conceptual DFT framework, quantify the chemical behavior of the molecule. researchgate.netscielo.org.mx These descriptors provide a quantitative basis for understanding its reactivity profile.

Table 1: Predicted Conceptual DFT Reactivity Descriptors for this compound Note: These are qualitative predictions based on the expected electronic effects of the functional groups. Actual values require specific DFT calculations.

DescriptorFormulaPredicted CharacteristicSignificance
Ionization Potential (I) I ≈ -EHOMOHighHigh energy is required to remove an electron, suggesting stability against oxidation.
Electron Affinity (A) A ≈ -ELUMOModerate to HighThe molecule can accept electrons, influenced by the electron-withdrawing CHF2 group.
Chemical Hardness (η) η = (I - A) / 2HighIndicates high resistance to change in its electron configuration.
Chemical Softness (S) S = 1 / (2η)LowCorrelates with low reactivity.
Electronegativity (χ) χ = (I + A) / 2HighHigh tendency to attract electrons, driven by fluorine and oxygen atoms.
Electrophilicity Index (ω) ω = χ² / (2η)ModerateMeasures the propensity to act as an electrophile.

The rotation of the propanoic acid group relative to the phenyl ring.

The rotation around the Cα-C(carboxyl) bond of the propanoic acid moiety.

The orientation of the difluoromethyl group.

A thorough conformational analysis can be performed by systematically rotating these key dihedral angles and calculating the potential energy at each point using DFT. This process generates a potential energy surface, the study of which reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. mdpi.comnih.govnih.gov

Studies on similar fluorinated molecules show that fluorine substitution can significantly influence conformational preferences through steric and electronic effects, such as hyperconjugation. mdpi.comd-nb.info For instance, vicinal difluoroalkanes often favor a gauche conformation due to stabilizing hyperconjugative interactions (σCH→σ*CF). mdpi.com While not vicinal in this molecule, the electronic influence of the CHF2 group on the phenyl ring and adjacent side chain will play a role in determining the most stable geometries. The energy landscape is likely to feature several stable conformers within a few kcal/mol of each other, which can coexist in equilibrium. nih.gov

Table 2: Hypothetical Low-Energy Conformers and Relative Energies Note: This table presents a simplified, hypothetical energy landscape. Dihedral angles are defined as τ1: C(ring)-C(ring)-Cα-C(carboxyl) and τ2: C(ring)-Cα-C(carboxyl)=O. Relative energies (ΔE) are illustrative.

Conformerτ1 (°)τ2 (°)ΔE (kcal/mol)Description
A (Global Minimum) ~90~00.0Propanoic acid side chain is roughly perpendicular to the phenyl ring to minimize steric clash, with the carbonyl group syn-periplanar to the Cα-H bond.
B ~90~1800.5 - 1.5Similar to A, but with the carbonyl group anti-periplanar to the Cα-H bond.
C ~0 or ~180~0> 3.0Propanoic acid side chain is coplanar with the phenyl ring, likely a high-energy transition state due to steric hindrance.

DFT calculations are highly effective for predicting various spectroscopic parameters, which can aid in the structural elucidation of new compounds. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to compute NMR isotropic shielding constants, which can be converted to chemical shifts (δ) by referencing against a standard like tetramethylsilane (B1202638) (for ¹H and ¹³C) or CFCl₃ (for ¹⁹F). nih.govrsc.orgrsc.org Predicting ¹⁹F NMR shifts can be particularly valuable, as they are highly sensitive to the electronic environment. nih.govmdpi.com The chemical shift of the CHF₂ group's fluorine atoms would be a key identifier.

Vibrational Spectroscopy (IR and Raman): The analysis of harmonic vibrational frequencies calculated by DFT allows for the prediction of infrared (IR) and Raman spectra. cardiff.ac.uknih.govnih.gov Calculated frequencies are often systematically overestimated and can be corrected using empirical scaling factors. researchgate.net The predicted spectra would show characteristic peaks for the functional groups present. For this compound, key vibrational modes would include the O-H stretch and C=O stretch of the carboxylic acid, C-F stretching modes from the difluoromethyl group, and various C-H and C=C stretching and bending modes from the aromatic ring.

Table 3: Predicted Characteristic Spectroscopic Data Note: These are typical ranges and predictions based on DFT studies of analogous functional groups.

ParameterNucleus/GroupPredicted ValueNotes
¹H NMR Chemical Shift -COOH10 - 12 ppmAcidic proton, typically a broad singlet.
-CH(F₂)6.5 - 7.5 ppm (triplet)Highly deshielded by two fluorine atoms, split by two equivalent F atoms.
¹³C NMR Chemical Shift -COOH170 - 180 ppmCarbonyl carbon.
-CHF₂110 - 120 ppm (triplet)Carbon signal split by two attached fluorine atoms.
¹⁹F NMR Chemical Shift -CHF₂-110 to -130 ppm (doublet)Typical range for a difluoromethyl group attached to an aromatic ring, split by the adjacent proton.
IR Wavenumber O-H stretch3000 - 3300 cm⁻¹ (broad)Characteristic of a hydrogen-bonded carboxylic acid.
C=O stretch1700 - 1725 cm⁻¹ (strong)Carbonyl stretch of the carboxylic acid dimer.
C-F stretch1050 - 1150 cm⁻¹ (strong)Asymmetric and symmetric stretching of the CF₂ group.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe static molecular properties, molecular dynamics (MD) simulations provide insight into the time-dependent behavior of molecules, accounting for temperature, pressure, and the explicit influence of a solvent. mdpi.comacs.org

MD simulations model the movement of atoms over time by solving Newton's equations of motion. nih.gov For this compound, a simulation would typically place the molecule in a box of explicit solvent molecules, such as water, and its behavior would be tracked over nanoseconds to microseconds. Such simulations rely on force fields, which are sets of parameters that define the potential energy of the system.

By analyzing the simulation trajectory, one can observe the transitions between the different low-energy conformations identified by DFT. mdpi.com This analysis reveals the flexibility of the molecule in a realistic environment and the lifetime of different conformational states. Observables such as the distribution of dihedral angles over time can be plotted to show which conformations are most populated in solution, providing a dynamic picture that complements the static energy landscape from quantum calculations.

MD simulations are exceptionally well-suited for studying intermolecular interactions. nih.gov The primary interactions for this compound in an aqueous solution would involve hydrogen bonds between the molecule and surrounding water.

The carboxylic acid group is a classic hydrogen bond donor (via its -OH group) and acceptor (via its C=O oxygen). MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which show the probability of finding a water molecule at a certain distance from the hydrogen-bonding sites. nih.gov

Of particular interest is the non-classical hydrogen bonding potential of the difluoromethyl (CHF₂) group. The C-H bond in the CHF₂ group is polarized by the two highly electronegative fluorine atoms, making the hydrogen atom sufficiently electropositive to act as a hydrogen bond donor. nih.govbeilstein-journals.orgresearchgate.net This "lipophilic hydrogen bond" is weaker than a conventional O-H···O bond but can be structurally and functionally significant. h1.co MD simulations can be used to probe the frequency and geometry of C-F₂H···O(water) interactions, providing a quantitative assessment of this group's contribution to solvation and intermolecular binding. nih.govbeilstein-journals.org

Table 4: Summary of Potential Intermolecular Interactions

Interaction TypeDonorAcceptorRelative StrengthSignificance
Classical Hydrogen Bond Carboxyl (-OH)Water (O) or another moleculeStrongDominates solvation of the polar head group; enables dimerization.
Classical Hydrogen Bond Water (H)Carbonyl (=O)StrongKey interaction for solvation of the carboxylic acid.
Non-Classical C-H···O Hydrogen Bond Difluoromethyl (-CHF₂)Water (O) or another moleculeWeakContributes to solvation and can act as a specific, directional interaction in a binding pocket. beilstein-journals.orgresearchgate.net
π-Stacking Phenyl RingAnother aromatic systemWeak to ModeratePossible in condensed phases or specific binding environments.
Dipole-Dipole C-F bonds, C=O bondPolar groups on other moleculesModerateGeneral electrostatic interactions contributing to solvation and binding.

In Silico Studies of Molecular Interactions

Computational simulations, including molecular docking, provide a means to visualize and evaluate the potential binding of a small molecule, or ligand, to the active site of a protein. This approach is instrumental in identifying potential biological targets and understanding the molecular basis of ligand-protein recognition.

Ligand-Protein Docking for Conceptual Target Binding Modes

Given the structural similarity of this compound to the class of non-steroidal anti-inflammatory drugs (NSAIDs), a plausible hypothetical target for molecular docking studies is the cyclooxygenase (COX) enzyme, a key player in the inflammatory pathway. NSAIDs typically exert their effects by inhibiting COX-1 and/or COX-2. nih.govresearchgate.netelmergib.edu.ly

A conceptual docking study of this compound into the active site of human COX-2 (PDB ID: 5F19) can be performed to elucidate its potential binding mode. In such a simulation, the propanoic acid moiety is anticipated to be a key interacting group. It is hypothesized that the carboxylate group of the ligand would form crucial hydrogen bonds with key amino acid residues within the active site, such as Arginine 120 and Tyrosine 355. nih.govresearchgate.net These interactions are critical for anchoring the ligand within the binding pocket.

The phenyl ring of the compound would likely be positioned within a hydrophobic channel of the enzyme's active site. The difluoromethyl group at the ortho position is of particular interest. This electron-withdrawing group could influence the electronic properties of the phenyl ring and potentially engage in specific interactions, such as dipole-dipole or weak hydrogen bonds, with nearby residues. The orientation of the difluoromethyl group may also play a role in the compound's selectivity for COX-2 over COX-1, as the COX-2 active site is known to be slightly larger and can accommodate bulkier substituents.

Below is a hypothetical representation of the potential interactions between this compound and the active site of COX-2, based on the docking of similar NSAIDs. nih.govresearchgate.net

Interacting ResidueInteraction TypePutative Distance (Å)
Arginine 120Hydrogen Bond (with carboxylate)1.8 - 2.5
Tyrosine 355Hydrogen Bond (with carboxylate)2.0 - 3.0
Serine 530Hydrogen Bond (with carboxylate)2.5 - 3.5
Valine 349Hydrophobic Interaction3.5 - 5.0
Leucine 352Hydrophobic Interaction3.5 - 5.0
Phenylalanine 518Hydrophobic Interaction3.5 - 5.0
Alanine 527Hydrophobic Interaction3.5 - 5.0

This interactive data table presents a conceptual model of potential interactions and should be interpreted as a theoretical prediction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netjocpr.com By identifying key molecular descriptors that influence activity, QSAR models can provide mechanistic hypotheses and guide the design of more potent analogs.

For a series of phenylpropanoic acid derivatives, including this compound, a hypothetical QSAR model could be developed to explore the structural requirements for a specific biological activity, such as anti-inflammatory effects or activation of peroxisome proliferator-activated receptors (PPARs), which are also known targets for this class of compounds. nih.govnih.gov

A general QSAR equation can be represented as:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The molecular descriptors used in such a model can be categorized into several classes:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The difluoromethyl group in the target compound would significantly influence these parameters.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The conformation of the propanoic acid side chain and the phenyl ring would be important steric factors. nih.gov

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.

The following table outlines key descriptors that could be incorporated into a QSAR model for phenylpropanoic acid derivatives and their potential influence on biological activity.

Descriptor ClassSpecific DescriptorPotential Influence on Activity
ElectronicDipole MomentMay influence interactions with polar residues in the target's active site.
ElectronicHOMO/LUMO EnergiesRelates to the molecule's reactivity and ability to participate in charge-transfer interactions.
StericMolecular VolumeCould be critical for fitting into the binding pocket of the target enzyme or receptor.
HydrophobiclogPAffects the compound's ability to cross cell membranes and reach its target.
TopologicalWiener IndexProvides a measure of the molecule's compactness, which can be related to its binding affinity.

This interactive data table illustrates the types of descriptors and their hypothetical relevance in a QSAR model for this class of compounds.

Through the iterative process of synthesizing new analogs and refining the QSAR model, a deeper understanding of the structure-activity landscape can be achieved, leading to the rational design of more effective and selective therapeutic agents.

Mechanistic Research on Molecular Interactions and Pathways Non Clinical Focus

Exploration of Potential Molecular Targets and Binding Mechanisms

The phenylpropanoic acid scaffold is a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. Furthermore, this structural motif is found in activators of peroxisome proliferator-activated receptors (PPARs). nih.govhumanjournals.com The difluoromethyl group, with its unique electronic properties, can significantly influence the binding of the molecule to these and other potential targets.

The difluoromethyl group is known to be a bioisostere of hydroxyl and thiol groups, capable of acting as a hydrogen bond donor. h1.coacs.org This property could facilitate interactions with amino acid residues in the active site of enzymes like COX. The electronic-withdrawing nature of the two fluorine atoms can also influence the acidity of the propanoic acid moiety, potentially affecting its interaction with key residues such as arginine in the COX active site.

To illustrate the potential range of activity, the following table presents hypothetical inhibitory concentrations (IC₅₀) for (2-(Difluoromethyl)phenyl)propanoic acid against COX-1 and COX-2, based on trends observed for other substituted phenylpropanoic acids.

CompoundTarget EnzymeHypothetical IC₅₀ (µM)
This compoundCOX-15.2
This compoundCOX-21.8

Note: The data in this table is hypothetical and serves for illustrative purposes only, extrapolated from the activities of structurally related compounds.

Phenylpropanoic acid derivatives have also been identified as agonists for nuclear receptors, including PPARs. nih.gov The binding of a ligand to these receptors is highly dependent on its three-dimensional structure and the nature of its functional groups. A conceptual receptor binding assay for this compound would involve assessing its affinity for different PPAR subtypes (α, γ, and δ).

A conceptual representation of the binding affinities (Ki) for this compound is presented below, based on the known affinities of other fluorinated phenylpropanoic acids.

CompoundReceptor SubtypeConceptual Ki (nM)
This compoundPPARα150
This compoundPPARγ320
This compoundPPARδ500

Note: This data is conceptual and intended to illustrate potential binding characteristics based on analogous compounds.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. For this compound, SAR studies would focus on the contributions of the difluoromethyl group and the stereochemistry of the propanoic acid side chain to its molecular interactions.

The substitution of hydrogen atoms with fluorine is a common strategy to enhance the biological activity and metabolic stability of drug candidates. dntb.gov.uanih.gov The difluoromethyl group in this compound can influence ligand-target recognition in several ways:

Electronic Effects : The high electronegativity of fluorine atoms creates a strong dipole moment in the C-F bond, which can lead to favorable electrostatic interactions with polar residues in a binding site. mdpi.comresearchgate.net

Conformational Control : Fluorine substitution can influence the preferred conformation of the molecule, potentially pre-organizing it for a more favorable binding orientation. nih.gov

Hydrogen Bonding : As previously mentioned, the C-H bond in a difluoromethyl group can act as a hydrogen bond donor, a unique feature that can contribute to binding affinity and specificity. h1.conih.gov

Lipophilicity : The difluoromethyl group can modulate the lipophilicity of the molecule, which is a critical factor for both target binding and pharmacokinetic properties. acs.org

The propanoic acid moiety of this compound contains a chiral center, meaning the compound can exist as two enantiomers (R and S). For many phenylpropanoic acid derivatives, particularly NSAIDs, the S-enantiomer is typically the more active form. humanjournals.com This stereoselectivity arises from the specific three-dimensional arrangement of functional groups required for optimal interaction with the target's binding site.

The differential binding of enantiomers can be substantial, as illustrated in the hypothetical data below for the inhibition of a target enzyme.

EnantiomerTargetHypothetical Potency (IC₅₀, µM)
(S)-(2-(Difluoromethyl)phenyl)propanoic acidEnzyme X0.5
(R)-(2-(Difluoromethyl)phenyl)propanoic acidEnzyme X10.0

Note: This data is hypothetical and illustrates the concept of stereochemical influence on biological activity.

In Vitro Metabolic Stability and Biotransformation Pathways

The metabolic stability of a compound is a key determinant of its in vivo efficacy and duration of action. The introduction of fluorine atoms is often used to block metabolically labile sites and improve stability. researchgate.net

In vitro metabolic stability assays, typically using liver microsomes or hepatocytes, are employed to predict in vivo metabolism. frontiersin.orgnih.gov For this compound, the primary routes of metabolism would likely involve the propanoic acid side chain and potential oxidation of the phenyl ring.

The C-F bond is significantly stronger than the C-H bond, making the difluoromethyl group generally resistant to metabolic cleavage. mdpi.com This can prevent metabolic pathways that might occur in non-fluorinated analogs at the corresponding position. However, other parts of the molecule remain susceptible to biotransformation.

Potential in vitro biotransformation pathways for this compound could include:

Glucuronidation : The carboxylic acid group is a common site for conjugation with glucuronic acid, a major phase II metabolic pathway that facilitates excretion.

Aromatic Hydroxylation : Cytochrome P450 enzymes can catalyze the hydroxylation of the phenyl ring at positions not occupied by the difluoromethyl group.

Oxidation of the Propanoic Acid Side Chain : While less common for this class of compounds, oxidation of the aliphatic side chain is a possible metabolic route.

The expected metabolic stability of this compound in liver microsomes from different species can be conceptualized as follows:

SpeciesIn Vitro Half-life (t½, min) (Conceptual)
Human45
Rat30
Mouse25

Note: This data is conceptual and based on the known metabolic stability of other fluorinated aromatic compounds.

Identification of Metabolites and Degradation Products

Currently, there is no available scientific literature that identifies the specific metabolites or degradation products resulting from the biotransformation of this compound in any biological system. Research on closely related phenylpropanoic acid derivatives indicates that metabolism often involves hydroxylation of the phenyl ring, oxidation of the propanoic acid side chain, and conjugation reactions. However, the presence of the difluoromethyl group on the phenyl ring introduces a unique chemical feature whose influence on metabolic pathways has not been specifically elucidated for this compound.

Without experimental data, any discussion of potential metabolites would be speculative and fall outside the scope of established scientific findings. Therefore, a data table of identified metabolites and degradation products cannot be constructed at this time.

Elucidation of Enzymatic Transformation Mechanisms

Similarly, the enzymatic machinery responsible for the metabolism of this compound has not been a subject of published research. For many xenobiotic compounds, the cytochrome P450 superfamily of enzymes plays a crucial role in initial oxidative metabolism. Other potential enzymatic transformations could involve UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) in subsequent conjugation steps.

The specific enzymes involved, their catalytic mechanisms, and the kinetics of the transformation of this compound remain undetermined. Further focused biochemical and metabolic studies are required to identify and characterize the enzymatic pathways responsible for the biotransformation of this compound.

Applications As a Synthetic Intermediate and Chemical Probe

Role in the Synthesis of Complex Fluorinated Organic Molecules

The incorporation of fluorine-containing groups, such as the difluoromethyl group, is a widely used strategy in medicinal chemistry and materials science to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. rsc.org As a functionalized building block, (2-(Difluoromethyl)phenyl)propanoic acid holds potential as a valuable intermediate for constructing more complex fluorinated structures.

Heterocyclic compounds are core structures in a vast number of pharmaceuticals and agrochemicals. rsc.orgresearchgate.net The introduction of fluorine or fluoroalkyl groups into these rings can significantly enhance their biological efficacy. rsc.orgresearchgate.net Phenylpropanoic acids can serve as starting materials for the synthesis of various heterocyclic systems through cyclization reactions involving the carboxylic acid moiety.

Although specific examples detailing the conversion of this compound into fluorinated heterocycles are not extensively documented, its structure is amenable to such transformations. For instance, the carboxylic acid group could be used to form lactams, lactones, or participate in multicomponent reactions to build more complex heterocyclic scaffolds where the difluoromethylphenyl group is a key substituent. The development of synthetic routes to fluorinated heterocycles is an active area of research, driven by the high demand for novel bioactive molecules. nih.govnih.gov

Chiral propanoic acids are fundamental building blocks in asymmetric synthesis, particularly for pharmaceuticals. Many non-steroidal anti-inflammatory drugs (NSAIDs) belong to the 2-arylpropionic acid class, highlighting the importance of this chiral scaffold. orgsyn.org Enantioselective synthesis methods are often employed to produce single-enantiomer drugs, which typically offer improved therapeutic profiles over racemic mixtures.

The synthesis of chiral molecules from phenylpropionic acid precursors is well-established, often involving auxiliary-directed stereoselective alkylation. mdpi.comnih.gov While these methods have been applied to various fluorinated phenylpropanoic acids, specific applications using the (2-(difluoromethyl)phenyl) derivative are not prominently featured in the literature. nih.govnih.gov The principles of these synthetic strategies, however, are broadly applicable.

Table 1: General Approaches for Chiral Synthesis with Phenylpropanoic Acids

Method Description Potential Application to this compound
Chiral Auxiliaries The carboxylic acid is coupled to a chiral auxiliary (e.g., an oxazolidinone), which directs stereoselective alkylation at the α-carbon. Subsequent removal of the auxiliary yields the enantiomerically enriched product. This established method could be directly applied to prepare chiral derivatives.

| Asymmetric Catalysis | A prochiral precursor is hydrogenated or otherwise transformed using a chiral catalyst to create the stereocenter with high enantioselectivity. | Could be used to synthesize the chiral acid from a corresponding unsaturated precursor. |

In the realm of advanced materials, fluorinated compounds are valued for their unique properties, including thermal stability and hydrophobicity. prepchem.com While the use of this compound in this context is not specifically reported, related fluorinated building blocks are integral to the development of specialized polymers and liquid crystals.

Utilization in Chemical Biology for Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov They are essential tools for target identification and validation in drug discovery. mdpi.com Fluorinated molecules are of particular interest in probe development due to the unique properties of the fluorine atom.

Molecular probes can be designed to interact with specific proteins (e.g., enzymes or receptors) to modulate their function, thereby helping to elucidate their role in biological pathways. The difluoromethyl group can serve as a bioisostere for other chemical groups, such as a hydroxyl or thiol, and can form hydrogen bonds, potentially influencing the binding affinity and selectivity of a molecule for its biological target.

While there is a considerable body of research on the development of chemical probes for various biological targets, specific probes derived from this compound are not described in the available literature. The general strategy involves synthesizing a library of compounds based on a core scaffold and screening them for a desired biological activity. mdpi.com

The fluorine-19 (¹⁹F) isotope has a nuclear spin of ½ and is 100% abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. Small molecules containing fluorine can be used as ¹⁹F NMR probes to study protein-ligand interactions, conformational changes, and cellular environments. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing a powerful spectroscopic window.

Furthermore, fluorinated groups can be incorporated into fluorescent probes to tune their photophysical properties, such as quantum yield and emission wavelength. nih.govresearchgate.net These probes are indispensable for fluorescence microscopy and other imaging applications in living cells. thermofisher.com Although the development of fluorescent probes is a vibrant field, there are no specific reports on probes constructed from a this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for (2-(Difluoromethyl)phenyl)propanoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or palladium-catalyzed coupling to introduce the difluoromethyl group to the phenyl ring, followed by propanoic acid chain elongation via nucleophilic substitution or carboxylation. Key reagents include difluoromethylating agents (e.g., ClCF2_2H) and catalysts like Pd(PPh3_3)4_4. Optimization requires:

  • Temperature Control : Maintain 80–100°C for efficient coupling .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Purification : Employ reverse-phase HPLC to isolate the compound from regioisomers .

Q. How can researchers characterize this compound and confirm its structural integrity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 19F^{19}\text{F} NMR to confirm difluoromethyl substitution (δ ≈ -110 to -130 ppm) .
  • LC-MS : Use high-resolution MS to verify molecular weight (expected [M-H]^- ~ 213.05) and monitor purity (>98%) .
  • X-ray Crystallography : Resolve stereochemistry if chiral centers are present .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 48 hours; monitor degradation via HPLC. Acidic conditions may hydrolyze the difluoromethyl group .
  • Thermal Stability : Heat samples to 60°C for 72 hours; assess decomposition products using TGA-DSC .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s bioactivity and metabolic stability?

Methodological Answer: The difluoromethyl group enhances metabolic stability by:

  • Reducing Oxidative Metabolism : Fluorine’s electronegativity deactivates cytochrome P450 enzymes, slowing hydroxylation .
  • Improving Lipophilicity : Measure logP values (e.g., via shake-flask method) to correlate with membrane permeability .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like COX-2 .

Q. What strategies are effective for resolving contradictions in spectral data during structural elucidation?

Methodological Answer: Address discrepancies using:

  • 2D NMR (COSY, NOESY) : Differentiate between regioisomers by analyzing coupling patterns .
  • Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled analogs to confirm carbon assignments .
  • Comparative Analysis : Cross-reference with databases like PubChem or EPA DSSTox for known analogs .

Q. How can researchers profile and quantify impurities in this compound batches?

Methodological Answer: Follow pharmacopeial guidelines:

  • HPLC-UV/ELSD : Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) to separate impurities (e.g., defluorinated byproducts) .
  • Threshold Setting : Define impurity limits (<0.15% for each unknown) per ICH Q3A guidelines .
  • Synthesis Controls : Optimize reaction stoichiometry to minimize side-products like 3-(2-fluorophenyl)propanoic acid .

Q. What experimental designs are optimal for studying enzyme inhibition by this compound?

Methodological Answer: Use kinetic assays:

  • IC50_{50} Determination : Pre-incubate the compound with target enzymes (e.g., COX-2) and measure residual activity via fluorogenic substrates .
  • Mechanistic Studies : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
  • Crystallography : Co-crystallize the compound with the enzyme to visualize binding modes .

Q. How can computational methods predict the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?

Methodological Answer: Leverage tools like:

  • SwissADME : Predict bioavailability radar and gastrointestinal absorption .
  • Molinspiration : Calculate topological polar surface area (TPSA < 60 Å2^2 suggests good permeability) .
  • MetaSite : Simulate metabolic pathways to identify vulnerable sites (e.g., defluorination) .

Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Investigate factors such as:

  • Protein Binding : Use equilibrium dialysis to measure plasma protein binding (>95% may reduce free drug concentration) .
  • Metabolite Identification : Profile metabolites via LC-MS/MS in rodent plasma to detect inactive derivatives .
  • Dosing Regimen : Adjust frequency based on half-life (e.g., t1/2_{1/2} < 2 hours may require sustained-release formulations) .

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